molecular formula C8H9BO3 B6254938 (2,3-dihydro-1-benzofuran-4-yl)boronic acid CAS No. 1062293-35-9

(2,3-dihydro-1-benzofuran-4-yl)boronic acid

Cat. No.: B6254938
CAS No.: 1062293-35-9
M. Wt: 163.97 g/mol
InChI Key: YTIFKTBEXYOQOC-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1-benzofuran-4-yl)boronic acid (CAS 1062293-35-9) is a high-value boronic acid derivative with the molecular formula C8H9BO3 and a molecular weight of 163.97 g/mol. This compound serves as a crucial building block in synthetic and medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, for the construction of complex biaryl structures. The 2,3-dihydrobenzofuran core is recognized as a privileged structure in drug discovery, meaning it is frequently found in compounds with broad biological activity. Recent research has highlighted this specific scaffold as a promising, bioinspired lead for the design of novel inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a therapeutic target for inflammation and cancer . As a result, this boronic acid is a vital reagent for researchers developing new generations of mPGES-1 inhibitors with increased affinity . The compound is offered with a purity of 95% or higher . It is classified with the signal word "Warning" and should be handled with care, as it may cause skin and eye irritation (H315, H319) and may be harmful if swallowed (H302) or cause respiratory irritation (H335) . This product is intended for research purposes only and is not for human or veterinary diagnostic use.

Properties

CAS No.

1062293-35-9

Molecular Formula

C8H9BO3

Molecular Weight

163.97 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-4-ylboronic acid

InChI

InChI=1S/C8H9BO3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-3,10-11H,4-5H2

InChI Key

YTIFKTBEXYOQOC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2CCOC2=CC=C1)(O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2,3 Dihydro 1 Benzofuran 4 Yl Boronic Acid and Its Derivatives

Precursor Synthesis and Functionalization Strategies

The initial and critical phase in the synthesis of (2,3-dihydro-1-benzofuran-4-yl)boronic acid is the construction of the 2,3-dihydro-1-benzofuran heterocyclic system. This core structure is then modified to introduce the boronic acid group at the desired C4 position.

Cyclization Approaches to the Dihydrobenzofuran Core

The formation of the 2,3-dihydro-1-benzofuran scaffold is a well-established area of heterocyclic chemistry, with numerous methods available. These strategies often involve the intramolecular cyclization of a suitably substituted phenol precursor.

One common approach is the O-alkylation of a phenol with an allyl halide, followed by a ring-closing reaction. For instance, phenols can be coupled with reagents like 3-bromo-2-methylpropene. nih.gov The resulting ether can then undergo a palladium-catalyzed tandem cyclization reaction to afford the dihydrobenzofuran structure. nih.gov

Acid-catalyzed cyclization of acetal substrates is another powerful method for constructing the benzofuran (B130515) scaffold. wuxiapptec.com For example, polyphosphoric acid (PPA) can catalyze the cyclization of specific acetals to form the dihydrobenzofuran ring system. wuxiapptec.com Additionally, intramolecular aza- and oxa-Michael reactions of α,β-unsaturated carboxylic acids, facilitated by bifunctional aminoboronic acids, can yield these heterocyclic structures. organic-chemistry.org

Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides, followed by carbooxygenation of 1,3-dienes, also provides a pathway to construct dihydrobenzofurans. organic-chemistry.org This redox-neutral [3 + 2] annulation demonstrates good functional group compatibility. organic-chemistry.org

Method Precursors Catalyst/Reagent Key Features
Tandem Cyclization/CouplingPhenols, 3-bromo-2-methylpropeneK2CO3, Pd(OAc)2Forms the core and allows for simultaneous coupling. nih.gov
Acid-Catalyzed CyclizationAcetal substratesPolyphosphoric Acid (PPA)Effective for specific substituted precursors. wuxiapptec.com
Intramolecular Michael Additionα,β-Unsaturated carboxylic acidsBifunctional aminoboronic acidEnantioselective conversions are possible. organic-chemistry.org
Rh-Catalyzed C-H ActivationN-phenoxyacetamides, 1,3-dienesRh(III) complexRedox-neutral and chemoselective. organic-chemistry.org

Directed Ortho-Metalation and Borylation Strategies for Boronic Acid Introduction

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

For the synthesis of this compound, a precursor such as 2,3-dihydro-1-benzofuran can be subjected to DoM. The ether oxygen of the dihydrobenzofuran ring can act as a DMG, directing a strong base like n-butyllithium or sec-butyllithium to deprotonate the C4 position. wikipedia.orguwindsor.ca The resulting aryllithium intermediate is then quenched with a boron electrophile, typically a trialkyl borate like trimethyl borate or triisopropyl borate. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired boronic acid. acs.org

General Reaction Scheme for DoM:

Deprotonation: 2,3-dihydro-1-benzofuran reacts with an alkyllithium reagent (e.g., n-BuLi) in an ethereal solvent like THF, often at low temperatures (-78 °C). The ether oxygen directs the lithiation to the C4 position. wikipedia.orgharvard.edu

Borylation: A trialkyl borate, B(OR)3, is added to the reaction mixture, which traps the aryllithium species.

Hydrolysis: The reaction is quenched with an aqueous acid to hydrolyze the boronate ester to the final this compound.

This method offers high regioselectivity, directly installing the boryl group at the thermodynamically less favored C4 position, which can be difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org

Regioselective Functionalization of 2,3-Dihydro-1-benzofuran

An alternative to direct C-H borylation involves a two-step process starting with the regioselective halogenation of the 2,3-dihydro-1-benzofuran core. The introduction of a halogen, such as bromine or iodine, at the C4 position creates a handle for subsequent conversion to the boronic acid.

The 4-halo-2,3-dihydro-1-benzofuran can then undergo a metal-halogen exchange reaction, typically using an organolithium reagent at low temperature, to generate the same C4-lithiated intermediate as in the DoM pathway. This intermediate is then trapped with a borate ester as described previously. Alternatively, the 4-halo precursor can be directly converted to the boronic acid derivative via transition metal-catalyzed cross-coupling reactions, which are discussed in the following section.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful and versatile methods for forming carbon-boron (C-B) bonds, providing direct access to boronic acids and their esters from various precursors.

Palladium-Catalyzed Methods for C-B Bond Formation

Palladium catalysis is the most prominent and widely used method for synthesizing aryl boronic acids. The Miyaura borylation reaction is a cornerstone of this approach, involving the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B2pin2). nih.gov

To synthesize this compound pinacol (B44631) ester, a 4-halo-2,3-dihydro-1-benzofuran (where halo = I, Br) precursor would be reacted with B2pin2 in the presence of a palladium catalyst and a base.

Typical Miyaura Borylation Conditions:

Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)2 or PdCl2(dppf).

Ligand: A phosphine ligand such as XPhos is often employed to improve catalyst activity. nih.gov

Base: A base like potassium acetate (KOAc) or potassium carbonate (K2CO3) is required.

Solvent: Aprotic solvents like dioxane, toluene, or DMSO are commonly used.

More recently, direct C-H borylation catalyzed by iridium has emerged as a powerful tool, although palladium is more common for cross-coupling approaches. nih.govresearchgate.net Direct palladium-catalyzed C-H activation and borylation of the dihydrobenzofuran core at the C4 position could also be a potential, more atom-economical route, though achieving the desired regioselectivity can be challenging.

Reaction Substrate Reagent Catalyst System Product
Miyaura Borylation4-Bromo-2,3-dihydro-1-benzofuranBis(pinacolato)diboronPdCl2(dppf), KOAcThis compound pinacol ester
Suzuki Coupling(3-(Ethoxycarbonyl)-benzofuran-2-yl)boronic acid4-IodoanisolePdCl2(dppf), Na2CO3Ethyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate acs.org

Copper-Catalyzed Methodologies

While palladium dominates the field of C-B bond formation, copper-catalyzed reactions have gained attention as a more economical and sustainable alternative. Copper catalysts can be employed in Ullmann-type reactions and have been shown to promote C-O bond formation to construct the benzofuran ring itself. nih.govnih.gov For example, copper(I) iodide can be used as a co-catalyst with palladium in Sonogashira coupling reactions, which can be a preliminary step to benzofuran synthesis. nih.gov

Copper-catalyzed borylation reactions are less common than their palladium counterparts but represent an active area of research. These methods often involve the coupling of aryl halides with diboron reagents. While specific examples for the direct borylation of the 2,3-dihydro-1-benzofuran system using copper are not as extensively documented as palladium methods, the general principles of copper-catalyzed cross-coupling suggest its potential applicability. Research has shown that copper catalysts can promote dehydrogenative etherification to form dibenzofurans, indicating their utility in C-O bond formation relevant to the precursor synthesis. nih.govsemanticscholar.org

Rhodium-Catalyzed Approaches

Rhodium catalysis has emerged as a powerful tool for the synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives. These methods often leverage the unique reactivity of rhodium carbenes or rhodium-catalyzed C-H activation to construct the heterocyclic ring system.

One prominent strategy involves the intramolecular sp³ C-H insertion reaction of an α-imino rhodium carbene. nih.govrsc.org This carbene is typically generated in situ from N-sulfonyl-1,2,3-triazoles. The reaction proceeds in a one-pot manner, affording a range of 2,3-disubstituted dihydrobenzofurans in good to excellent yields. nih.govrsc.org This approach highlights the efficiency of rhodium catalysts in facilitating challenging C-H functionalization reactions.

Another rhodium-catalyzed method involves the C-H activation of N-phenoxyacetamides followed by a carbooxygenation reaction with 1,3-dienes. organic-chemistry.org This redox-neutral [3+2] annulation process is notable for its chemoselectivity and broad substrate compatibility. An asymmetric variant of this reaction has also been successfully demonstrated, opening avenues for the enantioselective synthesis of chiral dihydrobenzofurans. organic-chemistry.org

Furthermore, rhodium catalysis can be employed for the direct vinylene annulation of m-salicylic acid derivatives using vinylene carbonate. This reaction selectively constructs C4-substituted benzofurans, which are typically difficult to access via other methods. nih.gov The use of a Weinreb amide as a directing group is crucial for this transformation and also facilitates subsequent derivatization of the product. nih.gov

Rhodium-Catalyzed Method Precursors Key Features Products
Intramolecular C-H InsertionN-sulfonyl-1,2,3-triazolesOne-pot synthesis, in situ carbene generation2,3-disubstituted dihydrobenzofurans nih.govrsc.org
C-H Activation/CarbooxygenationN-phenoxyacetamides, 1,3-dienesRedox-neutral [3+2] annulation, chemoselectiveSubstituted dihydrobenzofurans organic-chemistry.org
Vinylene Annulationm-Salicylic acid derivatives, vinylene carbonateSelective for C4-substitution, Weinreb amide directing groupC4-substituted benzofurans nih.gov

Tandem Cyclization/Cross-Coupling Reactions

Tandem reactions, also known as cascade or domino reactions, provide an efficient pathway for the synthesis of complex molecules like dihydrobenzofurans from simple starting materials in a single operation. These processes often involve a combination of cyclization and cross-coupling steps, catalyzed by transition metals such as palladium.

A palladium-catalyzed tandem cycloisomerization/cross-coupling of carbonyl-tethered alkylidenecyclopropanes with boronic acids represents a novel approach. nih.gov This reaction proceeds through the formation of a key π-allyl oxapalladacyclic intermediate, which is then trapped by the boronic acid nucleophile. This strategy effectively diverts the reaction from a standard [3+2] cycloaddition to a more complex tandem process. nih.gov

Radical cyclization cascades offer another route. For instance, a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization. nih.gov This is followed by an intermolecular radical-radical coupling, leading to the construction of complex benzofuran derivatives. nih.gov

Palladium catalysis is also effective in tandem reactions of 2-(cyanomethoxy)chalcones with thiophenes. rsc.org This process involves a direct C-H addition followed by a sequence of intramolecular conjugate addition, cyclization, and aromatization to yield highly substituted benzofuro[2,3-c]pyridines. rsc.org Similarly, an efficient cascade cyclization strategy using DMAP (4-Dimethylaminopyridine) as a mediator has been developed for synthesizing aminobenzofuran derivatives from ortho-hydroxy α-aminosulfones. nih.govsemanticscholar.org

Catalyst/Mediator Reactants Reaction Type Key Intermediate/Process
Palladium(0)Carbonyl-tethered alkylidenecyclopropanes, Boronic acidsTandem Cycloisomerization/Cross-Couplingπ-allyl oxapalladacyclic intermediate nih.gov
None (SET initiated)2-Azaallyl anions, 2-Iodo aryl allenyl ethersCascade Radical Cyclization/CouplingRadical cyclization and intermolecular coupling nih.gov
Palladium2-(Cyanomethoxy)chalcones, ThiophenesTandem C-H Addition/CyclizationSequential conjugate addition/cyclization/aromatization rsc.org
DMAPortho-Hydroxy α-aminosulfones, Bromo-dionesCascade CyclizationDMAP-mediated tandem reaction nih.govsemanticscholar.org

Metal-Free and Organocatalytic Synthesis

To avoid the cost and potential toxicity of transition metals, metal-free and organocatalytic methods for synthesizing dihydrobenzofurans have been developed. These approaches often rely on the use of Brønsted acids, bases, or small organic molecules as catalysts.

Brønsted acids are effective catalysts for various organic transformations, including the synthesis of heterocyclic compounds like dihydrobenzofurans. researchgate.net These catalysts can activate substrates by protonation, facilitating subsequent cyclization or annulation reactions. For example, Brønsted acids can catalyze the regioselective [5+1] annulation of 2-(1H-indol-2-yl)phenols with isatins to produce indole-fused chromane-based spirooxindoles. researchgate.net While not directly forming dihydrobenzofurans, this methodology demonstrates the principle of using 1,5-C/O-dinucleophiles in annulations under acidic conditions, a strategy applicable to dihydrobenzofuran synthesis. researchgate.net The catalytic reduction of furans to 2,5-dihydrofurans and tetrahydrofurans using a Brønsted acid and a silane reducing agent also showcases the utility of this catalysis in manipulating furan-type structures. nih.gov

Base-induced or base-promoted cyclization is a common and effective method for synthesizing benzofurans and their dihydro derivatives. researchgate.net A facile, transition-metal-free synthesis of benzofurans has been developed via the intramolecular cyclization of o-bromobenzylketones promoted by potassium t-butoxide. researchgate.net This method exhibits broad substrate tolerance, affording various substituted benzofurans in moderate to good yields. researchgate.net Similarly, base-catalyzed cascade reactions of 2-acylbenzoic acids with isatoic anhydrides can produce diverse isobenzofuranones, with the choice of base steering the reaction pathway. nih.gov

Protocol Catalyst/Promoter Starting Materials Key Transformation
Brønsted Acid-Catalyzed AnnulationTriflic acid, p-Toluenesulfonic acid2-(1H-indol-2-yl)phenols, IsatinsRegioselective [5+1] Annulation researchgate.net
Base-Induced CyclizationPotassium t-butoxideo-BromobenzylketonesIntramolecular Cyclization researchgate.net
Base-Catalyzed CascadeSodium Carbonate (Na₂CO₃)2-Acylbenzoic acids, Isatoic anhydridesCascade Cyclization nih.gov

Stereoselective and Enantioselective Synthesis of Dihydrobenzofuran-Boronic Acid Derivatives

The development of stereoselective and enantioselective methods is crucial for accessing optically active dihydrobenzofuran derivatives, which are common motifs in natural products. researchgate.net The synthesis of organoboron compounds that are stereogenic at the boron atom is a highly desirable but less studied field due to concerns about configurational stability. rsc.orgsemanticscholar.org

Several strategies have been employed to achieve stereocontrol. Chiral Lewis acid-catalyzed reactions have shown excellent results in the enantioselective synthesis of 2,3-dihydrobenzofuran derivatives. researchgate.net Organocatalysis has also been extensively explored to achieve asymmetry under mild conditions. For example, a bifunctional aminoboronic acid can facilitate intramolecular aza- and oxa-Michael reactions of α,β-unsaturated carboxylic acids enantioselectively. organic-chemistry.org

A highly enantio- and diastereoselective [4+1] annulation between in situ-generated ammonium ylides and o-quinone methides has been developed to access a variety of chiral 2,3-dihydrobenzofurans. nih.gov The use of a Cinchona alkaloid as a chiral leaving group was key to achieving high stereoselectivity. nih.gov Furthermore, a divergent pathway for the catalytic asymmetric synthesis of skeletally different benzofuran fused compounds has been developed using a chiral bifunctional squaramide catalyst in a reaction between an aurone-derived α,β-unsaturated imine and a ynone. nih.gov

The stereoselective synthesis of the boronic acid moiety itself can be challenging. However, palladium-catalyzed additions of boronic acids to silylacetylenes can provide β,β-disubstituted alkenylsilanes with excellent regio- and stereoselectivity, demonstrating precise control in reactions involving boronic acids. organic-chemistry.org

Method Catalyst/Reagent Key Features Stereochemical Outcome
Lewis Acid CatalysisChiral Titanium-(IV) complexCatalytic cycloadditionEnantioselective synthesis researchgate.net
OrganocatalysisChiral bifunctional squaramideDivergent annulation reactionsEnantioselective and Diastereoselective nih.gov
[4+1] AnnulationCinchona alkaloid-derived ammonium saltIn situ generation of reactive intermediatesHighly Enantio- and Diastereoselective nih.gov
OrganocatalysisBifunctional aminoboronic acidIntramolecular Michael additionEnantioselective cyclization organic-chemistry.org

Reactivity and Reaction Mechanisms of 2,3 Dihydro 1 Benzofuran 4 Yl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a fundamental carbon-carbon bond-forming reaction in which a boronic acid is coupled with an organohalide or triflate using a palladium catalyst. mdpi.comrsc.org This reaction is widely used in the synthesis of biaryls, polyolefins, and styrenes. mdpi.com

Scope and Limitations with Various Electrophilic Coupling Partners

For (2,3-dihydro-1-benzofuran-4-yl)boronic acid, it would be expected to couple with a range of aryl, heteroaryl, and vinyl halides or triflates. The efficiency of these couplings would likely depend on the electronic and steric nature of the electrophilic partner. However, no specific examples or data tables detailing the scope and limitations of this compound in Suzuki-Miyaura reactions have been reported. Research on other arylboronic acids shows that electron-deficient halides are often more reactive, while sterically hindered partners may require specialized catalyst systems to achieve good yields. nih.gov The stability of the dihydrobenzofuran ring under various catalytic conditions would also be a key parameter to investigate.

Mechanistic Insights into Palladium-Catalyzed Transmetalation

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.orgusbio.net The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-determining and mechanistically complex. chemuniverse.comnih.gov Two primary pathways are debated: one involving the reaction of a palladium-halide complex with a boronate species (formed by the activation of the boronic acid with a base), and another involving a palladium-hydroxo complex reacting directly with the neutral boronic acid. nih.govaobchem.com While extensive research exists on the transmetalation of various arylboronic acids, no specific mechanistic studies have been published for this compound. Such a study would be necessary to understand its specific reactivity profile.

Petasis Borono-Mannich Reaction Applications

The Petasis reaction is a multicomponent reaction that combines a boronic acid, an amine, and a carbonyl compound (often an aldehyde or ketone) to form substituted amines, including α-amino acids. labsolu.camdpi.commdpi.com This reaction is valued for its operational simplicity and tolerance of a wide range of functional groups. organic-chemistry.org It is plausible that this compound could serve as the boronic acid component in this transformation, reacting with various amines and aldehydes to produce novel amino acid derivatives containing the dihydrobenzofuran scaffold. However, a review of the literature reveals no instances of this specific boronic acid being used in a Petasis reaction.

Transesterification and Protection Strategies for the Boronic Acid Moiety

Boronic acids can be sensitive to certain reaction conditions, leading to side reactions like protodeboronation. researchgate.net To circumvent this, the boronic acid group is often protected as a boronate ester, most commonly a pinacol (B44631) ester. researchgate.net These esters can be more stable and are often used in purification. The free boronic acid can be regenerated through hydrolysis or transesterification. rsc.orgcam.ac.uk Transesterification involves reacting the boronate ester with another diol or boronic acid to release the desired boronic acid. rsc.orgorganic-chemistry.org While these are general strategies applicable to most boronic acids, no specific protocols or studies on the protection and deprotection of this compound have been documented.

Other Coupling and Condensation Reactions Involving the Boronic Acid Group

Beyond the Suzuki and Petasis reactions, boronic acids can participate in a variety of other transformations, including Chan-Lam coupling (forming C-N or C-O bonds), additions to imines and carbonyls, and conjugate additions. These reactions expand the synthetic utility of the boronic acid functional group. There is currently no literature available describing the participation of this compound in these or other coupling and condensation reactions.

Reactivity of the Dihydrobenzofuran Ring System

The 2,3-dihydrobenzofuran (B1216630) scaffold is a common motif in natural products and pharmacologically active compounds. acs.org The ring system itself can undergo various reactions. For instance, C-H functionalization at different positions on the aromatic or heterocyclic ring can be achieved using transition metal catalysts like rhodium or palladium, allowing for the introduction of new substituents. nih.govpharmaffiliates.comrsc.org The synthesis of the dihydrobenzofuran core can also be accomplished through various cyclization strategies. organic-chemistry.org While the general reactivity of this heterocyclic system is known, specific studies detailing the influence of the 4-boronic acid substituent on the reactivity of the dihydrobenzofuran ring in this compound are absent from the literature.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) reactions on the benzene ring of this compound are directed by the combined electronic effects of the fused dihydrofuran ring and the boronic acid group. The dihydrofuran ring, specifically the ether oxygen atom, acts as an ortho-, para-director and an activating group due to its ability to donate electron density to the aromatic ring through resonance. organicchemistrytutor.comyoutube.comchemistrytalk.org Conversely, the boronic acid group is generally considered a meta-directing and deactivating group due to the electron-withdrawing nature of the boron atom. aakash.ac.in

The positions on the benzene ring susceptible to electrophilic attack are C5, C6, and C7. The directing effects of the existing substituents are summarized in the table below.

PositionInfluence of Dihydrofuran Ring (Ortho- to Oxygen)Influence of Boronic Acid Group (at C4)Predicted Outcome
C5 Ortho to activating ether oxygenOrtho to deactivating boronic acidPotentially favored
C6 Para to activating ether oxygenMeta to deactivating boronic acidPotentially favored
C7 Meta to activating ether oxygenPara to deactivating boronic acidDisfavored

The ether oxygen of the dihydrofuran ring strongly activates the ortho (C5) and para (C7) positions relative to its location. However, since the boronic acid group is at the 4-position, the C7 position is also para to this deactivating group, which would significantly disfavor substitution at this site. The boronic acid group directs incoming electrophiles to the meta positions (C6). Therefore, the positions most likely to undergo electrophilic substitution are C5 and C6, where the activating effect of the ether oxygen and the meta-directing effect of the boronic acid group are in effect. The precise outcome of a specific electrophilic aromatic substitution reaction would likely be a mixture of isomers, with the regioselectivity depending on the nature of the electrophile and the reaction conditions.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented in the reviewed literature, the general principles of directing group effects provide a strong basis for predicting its reactivity. organicchemistrytutor.comyoutube.comchemistrytalk.orgaakash.ac.in

Functionalization at the Dihydrofuran Ring (C2, C3 positions)

The dihydrofuran ring of this compound offers opportunities for functionalization at the C2 and C3 positions. These reactions typically involve transformations of the saturated carbon centers and can be influenced by the electronic nature of the aromatic ring and the boronic acid substituent.

A variety of methods have been developed for the functionalization of the 2,3-dihydrobenzofuran scaffold, which could potentially be applied to the 4-boronic acid derivative. These include:

C-H Activation: Sequential C-H functionalization reactions have been employed for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. nih.govemory.edu These methods, often catalyzed by transition metals like rhodium and palladium, could potentially be adapted to introduce substituents at the C2 and C3 positions.

Cyclization Strategies: The synthesis of functionalized 2,3-dihydrobenzofurans often proceeds through cyclization reactions where the substituents at C2 and C3 are introduced as part of the acyclic precursor. nih.gov

Domino Reactions: Domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates provides an avenue for the construction of functionalized 2,3-dihydrobenzofuran derivatives.

It is important to note that the presence of the boronic acid group might influence the course of these reactions. Boronic acids are known to participate in various catalytic cycles and can also be sensitive to certain reaction conditions. mdpi.com Therefore, the direct application of existing methods for C2 and C3 functionalization to this compound would require careful optimization.

Reaction TypeReagents/CatalystsPotential ProductReference (Analogous Systems)
C-H AlkenylationPd(OAc)₂, Ligand, AlkeneC2 or C3-alkenylated derivative nih.gov
C-H ArylationPd(OAc)₂, Ligand, Aryl HalideC2 or C3-arylated derivative emory.edu
HydroxylationOxidizing agentsC2 or C3-hydroxylated derivative arkat-usa.org

Derivatization and Structural Diversification of 2,3 Dihydro 1 Benzofuran 4 Yl Boronic Acid

Design and Synthesis of Functionalized Analogs

The design and synthesis of functionalized analogs of (2,3-dihydro-1-benzofuran-4-yl)boronic acid are primarily driven by the desire to explore structure-activity relationships (SAR) in drug discovery programs and to fine-tune the electronic and photophysical properties of materials. The dihydrobenzofuran core is a prevalent motif in numerous biologically active natural products and synthetic compounds. nih.gov Consequently, the ability to append a variety of substituents to this scaffold via the boronic acid handle is of significant interest.

A key synthetic strategy for accessing functionalized analogs involves the Suzuki-Miyaura cross-coupling reaction. mdpi.com In this palladium-catalyzed reaction, the boronic acid acts as a versatile coupling partner with a wide range of organic halides and triflates. This allows for the introduction of aryl, heteroaryl, alkyl, and vinyl groups at the 4-position of the dihydrobenzofuran ring. The reaction conditions are generally mild and tolerant of a wide array of functional groups, making it a robust method for generating a diverse set of analogs. For instance, coupling with various substituted aryl bromides can yield a library of 4-aryl-2,3-dihydro-1-benzofurans with varying electronic and steric properties.

Beyond the Suzuki-Miyaura reaction, the boronic acid group can be transformed into other functional groups. For example, oxidation of the boronic acid can lead to the corresponding phenol, providing an entry point for the synthesis of ether and ester derivatives. Furthermore, the aromatic ring of the dihydrobenzofuran scaffold can be subjected to electrophilic aromatic substitution reactions, such as nitration, halogenation, and acylation, to introduce additional functional groups, although the regioselectivity of these reactions would need to be carefully controlled.

A representative, though not exhaustive, summary of potential functionalization reactions is presented in the table below.

Reaction TypeReagents and ConditionsFunctional Group Introduced
Suzuki-Miyaura CouplingAryl/heteroaryl halide, Pd catalyst, baseAryl or heteroaryl group
OxidationH2O2, NaOHHydroxyl group (-OH)
NitrationHNO3, H2SO4Nitro group (-NO2)
HalogenationBr2, FeBr3 or Cl2, AlCl3Bromo or Chloro group

Incorporation into Complex Polycyclic Systems

The this compound scaffold serves as a valuable building block for the synthesis of more complex, polycyclic systems. Its ability to participate in carbon-carbon bond-forming reactions allows for its annulation to other ring systems, leading to the creation of novel heterocyclic frameworks. These larger, more rigid structures are of interest in areas such as organic electronics and as scaffolds for new therapeutic agents.

One of the primary methods for incorporating the dihydrobenzofuran moiety into polycyclic systems is through intramolecular Suzuki-Miyaura coupling reactions. By designing a substrate that contains both the dihydrobenzofuran boronic acid and a suitably positioned leaving group (e.g., a halogen) on a tethered chain, an intramolecular cyclization can be effected to form a new ring. The length and nature of the tether will determine the size and type of the newly formed ring.

Furthermore, the dihydrobenzofuran boronic acid can be utilized in cascade reactions where an initial intermolecular coupling is followed by an intramolecular cyclization. For example, a Suzuki-Miyaura coupling with a di-haloaromatic compound could be followed by a second intramolecular coupling to generate a fused polycyclic aromatic system incorporating the dihydrobenzofuran unit. The development of such cascade reactions is a highly efficient strategy for the rapid construction of molecular complexity from relatively simple starting materials.

Preparation of Boronate Esters and other Boron-Containing Derivatives

This compound can be readily converted into a variety of boronate esters and other boron-containing derivatives. These derivatives are often more stable, easier to handle and purify, and can exhibit different reactivity profiles compared to the parent boronic acid. The formation of boronate esters is typically achieved through a condensation reaction with a diol.

Commonly used diols for the preparation of boronate esters include pinacol (B44631), ethylene (B1197577) glycol, and various chiral diols. The reaction is usually carried out in an organic solvent with removal of water to drive the equilibrium towards the ester product. The resulting boronate esters, such as the pinacol ester, are often crystalline solids that are stable to air and moisture, making them ideal for long-term storage and for use in reactions where slow release of the boronic acid is desired. The use of chiral diols allows for the preparation of chiral boronate esters, which can be used in asymmetric synthesis.

Beyond simple boronate esters, the boronic acid can be converted into other boron-containing functional groups. For example, reaction with diethanolamine (B148213) can form a stable bicyclic boronate complex. Additionally, conversion to trifluoroborate salts (e.g., potassium (2,3-dihydro-1-benzofuran-4-yl)trifluoroborate) can be achieved by treatment with KHF2. These trifluoroborate salts often exhibit enhanced stability and are competent coupling partners in Suzuki-Miyaura reactions.

Below is a table summarizing the preparation of common boron-containing derivatives.

DerivativeReagentGeneral Reaction Conditions
Pinacol Boronate EsterPinacolToluene, reflux with Dean-Stark trap
Ethylene Glycol Boronate EsterEthylene GlycolToluene, reflux with Dean-Stark trap
Diethanolamine BoronateDiethanolamineMethanol, room temperature
Potassium TrifluoroborateKHF2Aqueous methanol

Diversity-Oriented Synthesis (DOS) of Dihydrobenzofuran Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a wide range of structurally diverse molecules for high-throughput screening. The this compound scaffold is an excellent starting point for DOS due to its inherent functionality and the potential for multiple points of diversification.

A typical DOS approach utilizing this scaffold would involve a multi-step reaction sequence where the diversity of the final products is generated by varying the building blocks at each step. For example, a library of dihydrobenzofuran derivatives could be synthesized by first performing a Suzuki-Miyaura coupling on the boronic acid with a diverse set of aryl halides. The resulting 4-aryl-2,3-dihydro-1-benzofurans could then be further functionalized at other positions on the dihydrobenzofuran ring or on the newly introduced aryl group.

One reported strategy for the creation of dihydrobenzofuran libraries, while not starting from the 4-boronic acid, illustrates the general principles. This approach involves the synthesis of 3-carboxy-2-aryl-trans-2,3-dihydrobenzofuran scaffolds using commercially available salicylaldehydes, aryl boronic acids, and amines as building blocks. acs.orgacs.org This highlights the utility of boronic acids in the construction of diverse dihydrobenzofuran cores. A similar strategy could be envisioned where this compound is the core, and diversity is introduced through subsequent reactions.

The combination of different coupling partners in the Suzuki-Miyaura reaction, followed by a variety of functionalization reactions on the dihydrobenzofuran core, can lead to the exponential growth of a compound library. The resulting libraries of diverse dihydrobenzofuran derivatives can then be screened for a wide range of biological activities or material properties.

The following table outlines a hypothetical DOS workflow.

StepReactionDiverse Inputs
1Suzuki-Miyaura CouplingLibrary of aryl/heteroaryl halides
2Aromatic SubstitutionVarious electrophiles (e.g., nitrating, halogenating agents)
3Functional Group TransformationReduction of nitro groups, conversion of halides to other functionalities

Applications in Advanced Organic Synthesis

Building Block in Complex Molecular Architecture

The rigid, bicyclic core of the dihydrobenzofuran moiety, coupled with the versatile reactivity of the boronic acid group, makes (2,3-dihydro-1-benzofuran-4-yl)boronic acid a strategic component for creating intricate molecular designs.

The 2,3-dihydrobenzofuran (B1216630) skeleton is a core component of numerous biologically active natural products. nih.gov While direct examples of the total synthesis of a natural product utilizing this compound are not prominently documented in readily available literature, its potential as a key intermediate is significant. Synthetic chemists often employ aryl boronic acids in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form crucial carbon-carbon bonds. nih.govmdpi.com

This specific boronic acid isomer could serve as a pivotal precursor for natural products containing a substitution at the 4-position of the dihydrobenzofuran ring. The general strategy would involve coupling the boronic acid with a suitably functionalized vinyl or aryl halide to construct the core of or append a complex side chain to the natural product scaffold. The synthesis of various natural products containing benzofuran (B130515) rings has been a significant focus for organic chemists, highlighting the importance of building blocks that can efficiently introduce this scaffold. rsc.orgrsc.org

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The 2,3-dihydrobenzofuran motif is recognized as such a scaffold, appearing in a wide array of biologically active compounds and approved drugs. nih.govnih.gov The ability to functionalize this core structure is paramount for developing chemical probes to investigate biological pathways.

This compound provides a direct route to introduce substituents at the 4-position of this privileged core. Through reactions like the Suzuki-Miyaura coupling, a diverse range of chemical groups (aryl, heteroaryl, alkyl) can be attached, allowing for the systematic exploration of structure-activity relationships (SAR). This synthetic flexibility is crucial for designing potent and selective chemical probes.

Privileged ScaffoldKey FeaturesRole of this compound
2,3-DihydrobenzofuranRigid, three-dimensional structure; Present in numerous bioactive molecules. nih.govProvides a handle for derivatization at the 4-position, enabling SAR studies and optimization of binding affinity and selectivity.

Role in Medicinal Chemistry Scaffold Design and Optimization

The utility of this compound in medicinal chemistry is centered on its capacity to facilitate the creation of diverse molecular libraries with favorable drug-like properties. nih.govacs.org The boronic acid group itself has unique physicochemical characteristics that are increasingly exploited in drug design. nih.govmdpi.com

The synthetic accessibility of this compound allows for its use as a foundational element in diversity-oriented synthesis. nih.govacs.org By employing various coupling partners in reactions like the Suzuki-Miyaura coupling, chemists can generate large libraries of compounds based on the 2,3-dihydrobenzofuran scaffold. acs.org This approach allows for rapid variation of structural features and physicochemical properties, which is essential for optimizing lead compounds in the drug discovery process. mdpi.comacs.org The stability, low toxicity, and versatile reactivity of boronic acids make them ideal intermediates for these synthetic endeavors. nih.gov Research has demonstrated the successful preparation of libraries based on the 2,3-dihydrobenzofuran scaffold using commercially available aryl boronic acids to produce lead-like compounds. nih.govacs.org

Synthetic ReactionReagents/CatalystApplication in Scaffold Design
Suzuki-Miyaura CouplingAryl/Vinyl Halides, Palladium Catalyst, BaseIntroduction of diverse substituents for structural variation and SAR optimization. nih.govacs.org
Chan-Lam CouplingAlcohols, Amines, Copper CatalystFormation of C-O or C-N bonds to introduce different functional groups.
Liebeskind-Srogl CouplingThioesters, Palladium CatalystCarbon-carbon bond formation under neutral conditions.

Integration into Covalent Organic Frameworks (COFs) and other Advanced Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. Boronic acids are foundational building blocks for the synthesis of COFs, typically through dehydration reactions that form stable boroxine (B1236090) rings. rsc.org this compound can be envisioned as a monomer for the construction of novel COFs.

Development of Chemical Sensors and Recognition Systems utilizing Boronic Acid Properties

A key property of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create cyclic boronate esters. rsc.orgnih.gov This interaction is the basis for a wide range of chemical sensors, most notably for the detection of saccharides like glucose. dcu.ie

A chemical sensor incorporating the this compound moiety would function based on this principle. The dihydrobenzofuran unit can be functionalized with a fluorophore. In the presence of a target diol (e.g., glucose, catecholamines), the binding event at the boronic acid site would alter the electronic environment of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength. rsc.orgnih.govnih.gov This allows for the quantitative detection of the target analyte. The design of such sensors involves linking the boronic acid recognition element to a signal transducer (e.g., a fluorescent reporter). dcu.ie

Analyte ClassBinding PrinciplePotential Application
Saccharides (e.g., glucose)Reversible boronate ester formation with cis-diols. nih.govnih.govContinuous glucose monitoring for diabetes management.
Catecholamines (e.g., dopamine)Reversible boronate ester formation with the catechol moiety. nih.govNeurological research and diagnostics.
α-HydroxycarboxylatesStrong binding to the boronic acid group. rsc.orgDetection of important biological metabolites.

Computational and Theoretical Investigations of 2,3 Dihydro 1 Benzofuran 4 Yl Boronic Acid

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular structure and conformational landscape of (2,3-dihydro-1-benzofuran-4-yl)boronic acid. These computational studies provide detailed insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's geometry and stability.

DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, are utilized to optimize the molecular geometry. biorxiv.orgrsc.org For the benzofuran (B130515) ring system, these studies help in understanding the degree of planarity and the puckering of the dihydrofuran ring. The orientation of the boronic acid group relative to the benzofuran core is a key area of investigation, as it dictates the molecule's reactivity and intermolecular interactions.

Table 1: Representative Geometric Parameters Calculated by DFT

ParameterTypical Calculated Value RangeSignificance
C-B Bond Length1.55 - 1.57 ÅInfluences the stability and reactivity of the boronic acid moiety.
B-O Bond Lengths1.36 - 1.38 ÅKey to understanding the electronic nature of the boronic acid.
O-B-O Bond Angle118 - 120°Defines the geometry of the boronic acid group.
C-C-B-O Dihedral AngleVariableDetermines the rotational conformation of the boronic acid group.

Note: The values presented are illustrative and based on general findings for arylboronic acids. Specific values for this compound would require dedicated calculations.

Conformational analysis through DFT reveals the potential energy surface of the molecule, identifying the most stable conformers. The rotation around the C-B bond is a critical aspect of this analysis, as different rotational isomers can exhibit varying levels of stability and reactivity. These studies often consider both gas-phase and solvated environments to mimic experimental conditions.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling plays a vital role in unraveling the intricate details of reaction mechanisms involving this compound. Techniques such as DFT are employed to map the potential energy surfaces of reactions, identifying transition states, intermediates, and activation energies. This is particularly important for understanding its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis.

These computational investigations can elucidate the roles of catalysts, ligands, and solvents in influencing reaction pathways and outcomes. For instance, modeling can help to understand how the electronic and steric properties of the (2,3-dihydro-1-benzofuran-4-yl) moiety affect the rates and efficiencies of cross-coupling reactions.

Prediction of Reactivity and Regioselectivity in Synthetic Transformations

The prediction of reactivity and regioselectivity is a significant application of computational chemistry in the context of this compound. By analyzing the electronic structure of the molecule, researchers can forecast how it will behave in various synthetic transformations.

Molecular electrostatic potential (MEP) maps, generated through DFT calculations, are instrumental in identifying the electron-rich and electron-poor regions of the molecule. nih.gov This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides further insights into the molecule's reactivity and its ability to participate in pericyclic reactions. nih.gov

For substituted benzofuran systems, computational models can predict the most likely positions for further functionalization, guiding synthetic chemists in the design of new derivatives. Machine learning models, combined with quantum mechanical descriptors, are also emerging as powerful tools for predicting regioselectivity in chemical reactions. mit.edu

Analysis of Intermolecular Interactions in Solid-State Structures and Co-Crystals

In the solid state, the arrangement of molecules is governed by a complex interplay of intermolecular interactions. Computational methods are employed to analyze and understand these interactions for this compound, which is critical for crystal engineering and the design of co-crystals with desired properties.

Boronic acids are well-known for their ability to form strong hydrogen bonds through their hydroxyl groups. researchgate.net Computational studies can quantify the strength and geometry of these hydrogen bonds, which often lead to the formation of dimers or extended networks in the solid state. researchgate.net The benzofuran moiety can participate in π-π stacking interactions, which also play a significant role in the crystal packing. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of this compound. By simulating the motion of atoms over time, MD can explore the accessible conformational space and identify the most populated conformations in different environments.

These simulations are particularly useful for understanding the flexibility of the molecule, especially the dihydrofuran ring and the rotation of the boronic acid group. Parameterization of the boronic acid group for use in classical force fields is a crucial step in performing accurate MD simulations. semanticscholar.org

MD simulations can also provide insights into the molecule's interactions with solvents and other molecules in solution. This is important for understanding its behavior in reaction media and its potential interactions with biological macromolecules in medicinal chemistry applications. nih.gov

Q & A

Q. What are the common synthetic routes for preparing (2,3-dihydro-1-benzofuran-4-yl)boronic acid?

Answer: The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Key steps include:

  • Intermediate Functionalization : Starting from halogenated dihydrobenzofuran derivatives (e.g., bromo or iodo analogs), followed by Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., PdCl₂(dppf)) .
  • Purification : Post-reaction purification via column chromatography or recrystallization to isolate the boronic acid.
  • Characterization : Confirmation via 11B^{11}\text{B} NMR (e.g., chemical shifts between 25–35 ppm for arylboronic acids) and mass spectrometry (e.g., MALDI-MS with derivatization to avoid boroxine formation) .

Q. How is the binding affinity of this compound towards diols quantified?

Answer: Binding affinities are determined using fluorescence titration or surface plasmon resonance (SPR) . For example:

  • Fluorescence Titration : Monitor changes in fluorescence intensity upon diol addition (e.g., sugars like D-fructose or D-glucose) at physiological pH. Binding constants (KaK_a) are calculated using the Stern-Volmer equation .
  • SPR : Immobilize the boronic acid on a carboxymethyl dextran-coated substrate and measure glycoprotein binding in real time. Buffer conditions (e.g., borate vs. phosphate) significantly affect selectivity by minimizing non-specific interactions .

Table 1 : Example binding constants (KaK_a) for boronic acids and diols:

DiolKaK_a (M1^{-1})Method
D-Fructose1.2×1031.2 \times 10^3Fluorescence
D-Glucose2.5×1022.5 \times 10^2SPR

Q. Which analytical techniques are suitable for characterizing this boronic acid?

Answer:

  • 11B^{11}\text{B} NMR : Detects boron environments; shifts vary with pH (e.g., 25–35 ppm for trigonal boronic acids, 10–15 ppm for tetrahedral boronate esters) .
  • MALDI-MS : Requires derivatization (e.g., diol esterification) to prevent dehydration/trimerization. For example, pre-treatment with 2,3-butanediol stabilizes the boronic acid for accurate mass analysis .
  • HPLC : Quantifies purity using reverse-phase columns and UV detection at 254 nm.

Advanced Research Questions

Q. How can kinetic parameters (e.g., konk_{\text{on}}kon​, koffk_{\text{off}}koff​) of diol binding be experimentally determined?

Answer: Stopped-flow fluorescence is the gold standard for kinetic studies:

  • Procedure : Rapidly mix boronic acid and diol solutions in a stopped-flow instrument. Monitor fluorescence changes (e.g., intensity or anisotropy) on a millisecond timescale.
  • Data Analysis : Fit traces to pseudo-first-order models to extract konk_{\text{on}} and koffk_{\text{off}}. For example, konk_{\text{on}} values for sugars follow D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinities .

Table 2 : Representative konk_{\text{on}} values for arylboronic acids:

Boronic AcidDiolkonk_{\text{on}} (M1^{-1}s1^{-1})
4-Isoquinolinylboronic acidD-Fructose1.8×1031.8 \times 10^3

Q. How do secondary interactions complicate glycoprotein binding studies, and how can they be mitigated?

Answer: Non-specific interactions (e.g., hydrophobic or electrostatic) between glycoproteins and boronic acid surfaces reduce selectivity. Mitigation strategies include:

  • Buffer Optimization : Use high-pH borate buffers (pH 8.5–9.5) to enhance boronate ester formation while reducing electrostatic interference .
  • Surface Modification : Introduce hydrophilic spacers (e.g., PEG linkers) on SPR chips to minimize hydrophobic interactions.

Q. What experimental strategies prevent boroxine formation during MALDI-MS analysis?

Answer:

  • Derivatization : Convert boronic acids to cyclic esters using diols (e.g., 2,3-butanediol) prior to analysis. This stabilizes the compound and eliminates trimerization .
  • Matrix Selection : Use matrices like α-cyano-4-hydroxycinnamic acid (CHCA) with low laser energy to avoid thermal degradation.

Q. How does pH influence 11B^{11}\text{B}11B NMR chemical shifts and pKa determination for arylboronic acids?

Answer:

  • pH-Dependent Shifts : At acidic pH, trigonal boronic acids (δ30\delta \sim 30 ppm) dominate. At alkaline pH, tetrahedral boronate esters (δ1015\delta \sim 10–15 ppm) form. A pH titration monitored by 11B^{11}\text{B} NMR reveals pKa (e.g., pKa ≈ 8.2 for phenylboronic acid) .
  • Alternative Methods : For unstable boronic acids, correlate 1H^{1}\text{H} NMR hydroxyl proton shifts (δ910\delta \sim 9–10 ppm) with known pKa values via linear regression .

Table 3 : Example 11B^{11}\text{B} NMR shifts vs. pH:

pHChemical Shift (ppm)Species
5.028.5Trigonal B(OH)₂
9.012.3Tetrahedral B⁻

Q. What strategies enhance boronic acid stability in oxidative environments?

Answer:

  • Boronic Esters : Use diols (e.g., pinacol or neopentyl glycol) to form esters, which slow oxidation. Oxidation rates correlate with diol affinity (koxk_{\text{ox}} pinacol ester < free boronic acid < butanediol ester) .
  • ROS Scavengers : Add antioxidants (e.g., ascorbic acid) to reaction buffers to reduce radical-induced degradation.

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